Halogen Substitution Pattern: 5‑Bromo‑2‑chloro vs. 2‑Bromo Mono‑Substituted Analog Drives a 0.6 Log Unit Lipophilicity Increase
The target compound possesses a 5‑bromo‑2‑chloro substitution on the benzamide ring, whereas the closest commercially available comparator, 2‑bromo‑N-(3‑(3‑methylimidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)benzamide (CAS 847388-39-0), carries only a single 2‑bromo substituent [1]. This dual‑halogen pattern increases the calculated XLogP3 from 4.7 (comparator) to 5.3 (target), a difference of 0.6 log units [2][3]. In the CDK inhibitor series, lipophilicity modulation was shown to directly impact CYP isoform inhibition margins and hERG liability, with higher logP values correlating with narrower safety windows [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 2-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 847388-39-0): XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.6 log unit increase in lipophilicity predicts altered cellular permeability, plasma protein binding, and CYP inhibition profile—factors that must be controlled when selecting a probe compound for enzyme or cell-based assays.
- [1] Kuujia. (2026). CAS No. 847388-39-0: 2-Bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide. Kuujia Chemical Database. View Source
- [2] PubChem. (2026). Compound Summary for CID 27460604, 5-bromo-2-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 7080322, 2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide. National Center for Biotechnology Information. View Source
- [4] Jones, C. D., Andrews, D. M., Barker, A. J., Blades, K., Byth, K. F., Finlay, M. R. V., ... & Weir, H. M. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6486–6489. View Source
